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Abstract
YYLLVR is a novel hexapeptide identified from hazelnut protein hydrolysates that

demonstrates significant potential as a therapeutic agent for hypertension and associated

endothelial dysfunction. This peptide, with the amino acid sequence Tyr-Tyr-Leu-Leu-Val-Arg,

exhibits potent angiotensin-converting enzyme (ACE) inhibitory activity. In vivo studies have

confirmed its antihypertensive effects, showcasing its ability to significantly lower both systolic

and diastolic blood pressure in spontaneously hypertensive rats. Furthermore, YYLLVR has

been shown to improve endothelial function by activating angiotensin-converting enzyme 2

(ACE2), a key counter-regulatory enzyme in the renin-angiotensin system. This technical guide

provides a comprehensive overview of the structure, chemical properties, and biological

activities of YYLLVR, including detailed experimental protocols and a summary of key

quantitative data.

Structure and Chemical Properties
The fundamental structure of YYLLVR is a linear sequence of six amino acids: Tyrosine-

Tyrosine-Leucine-Leucine-Valine-Arginine.
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A summary of the key physicochemical properties of YYLLVR is presented in Table 1. These

values are calculated based on the peptide's amino acid sequence and are essential for

understanding its behavior in biological systems and for the development of analytical and

formulation protocols.

Table 1: Physicochemical Properties of YYLLVR

Property Value Method

Amino Acid Sequence
Tyr-Tyr-Leu-Leu-Val-Arg

(YYLLVR)
Primary Research

Molecular Formula C47H74N10O10 Calculation

Molecular Weight 943.15 g/mol Calculation

Isoelectric Point (pI) 9.74 Calculation

Solubility

Predicted to be soluble in

acidic aqueous solutions due

to the basic nature of Arginine.

For hydrophobic peptides,

organic solvents like DMSO

followed by aqueous dilution

are recommended.

General Peptide Chemistry

Stability

As a lyophilized powder,

hazelnut-derived peptides can

be stable for extended periods

when stored at -20°C or below.

In solution, stability is

dependent on pH and

temperature, with repeated

freeze-thaw cycles being

detrimental.[1][2]
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YYLLVR primarily functions as an inhibitor of the angiotensin-converting enzyme (ACE). By

blocking ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor

angiotensin II, leading to a reduction in blood pressure.

Recent research has also elucidated a novel mechanism of action involving the activation of

ACE2.[3] This dual action on the renin-angiotensin system makes YYLLVR a particularly

interesting candidate for cardiovascular drug development.

ACE Inhibition
In vitro assays have demonstrated that YYLLVR is a potent inhibitor of ACE, with an inhibitory

rate of 89.10%. Molecular docking studies suggest a strong binding affinity to the active site of

ACE, with a calculated binding energy of -35.98 kcal/mol.

Endothelial Function and ACE2 Activation
Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that YYLLVR
can upregulate the expression and activity of ACE2.[3] This is a significant finding, as ACE2

plays a crucial role in balancing the effects of the classical ACE/Angiotensin II axis. The

activation of the ACE2/Angiotensin-(1-7)/Mas receptor axis by YYLLVR promotes vasodilation

and has protective effects on the endothelium.[3]

Antihypertensive Effects in Vivo
In studies with spontaneously hypertensive rats (SHRs), oral administration of YYLLVR at a

dose of 60 mg/kg body weight per day resulted in a significant reduction in blood pressure.

Specifically, systolic blood pressure was decreased by 53.48 mmHg and diastolic blood

pressure by 37.57 mmHg.

Table 2: Summary of Quantitative Biological Data for YYLLVR
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Parameter Value Experimental Model

ACE Inhibition Rate 89.10% In vitro enzyme assay

Binding Energy to ACE -35.98 kcal/mol Molecular Docking

Systolic Blood Pressure

Reduction
53.48 mmHg

Spontaneously Hypertensive

Rats

Diastolic Blood Pressure

Reduction
37.57 mmHg

Spontaneously Hypertensive

Rats

Effective Concentration in

HUVECs
25–200 μM In vitro cell culture

Experimental Protocols
This section provides an overview of the methodologies used to characterize the synthesis,

activity, and effects of YYLLVR.

Peptide Synthesis and Purification
YYLLVR is synthesized using standard solid-phase peptide synthesis (SPPS) protocols,

typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like

dimethylformamide (DMF).

Amino Acid Coupling: The C-terminal amino acid (Arginine) is first coupled to the resin.

Subsequent amino acids are then added sequentially. Each coupling step involves the

deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed

by the activation and coupling of the next Fmoc-protected amino acid.

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is

cleaved from the resin, and all side-chain protecting groups are removed using a cleavage

cocktail, typically containing trifluoroacetic acid (TFA).
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Purification: The crude peptide is purified using reversed-phase high-performance liquid

chromatography (RP-HPLC).

ACE Inhibition Assay
The ACE inhibitory activity of YYLLVR is determined using a spectrophotometric assay based

on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Protocol:

Reagent Preparation: Prepare solutions of ACE, HHL substrate, and the YYLLVR peptide at

various concentrations.

Incubation: A pre-incubation of ACE with the YYLLVR peptide is performed.

Reaction Initiation: The HHL substrate is added to the mixture to start the enzymatic

reaction.

Reaction Termination: The reaction is stopped by the addition of an acid, such as

hydrochloric acid.

Quantification: The amount of hippuric acid produced is quantified by measuring the

absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by HPLC.

The percentage of ACE inhibition is calculated by comparing the rate of hippuric acid

formation in the presence and absence of the inhibitor.

Molecular Docking Simulation
To understand the interaction between YYLLVR and ACE at a molecular level, in silico

molecular docking studies are performed.

Workflow:

Protein and Ligand Preparation: The three-dimensional structure of human ACE is obtained

from a protein database (e.g., PDB). The structure of YYLLVR is built and optimized using

molecular modeling software.
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Docking Simulation: A docking program is used to predict the binding pose of YYLLVR within

the active site of ACE. The simulation explores various conformations and orientations of the

peptide to find the most energetically favorable binding mode.

Analysis: The resulting docked complexes are analyzed to identify key interactions, such as

hydrogen bonds and hydrophobic interactions, between YYLLVR and the amino acid

residues of the ACE active site. The binding energy is calculated to estimate the affinity of

the interaction.

In Vivo Antihypertensive Activity Assessment
The effect of YYLLVR on blood pressure is evaluated using spontaneously hypertensive rats

(SHRs), a well-established animal model for human essential hypertension.

Protocol:

Animal Acclimatization: SHRs are acclimatized to the laboratory conditions.

Drug Administration: YYLLVR is administered orally to the treatment group, typically via

gavage, at a predetermined dose (e.g., 60 mg/kg/day). A control group receives a vehicle

solution.

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular

intervals using a noninvasive tail-cuff method.

Data Analysis: The changes in blood pressure over time are recorded and statistically

analyzed to determine the antihypertensive effect of YYLLVR.

Signaling Pathways and Logical Relationships
The biological effects of YYLLVR are mediated through its interaction with the renin-

angiotensin system. The following diagrams illustrate the key signaling pathways and the

logical workflow of its investigation.
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Diagram 1: YYLLVR's inhibitory action on the classical renin-angiotensin system.
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Diagram 2: YYLLVR's activation of the protective ACE2/Ang-(1-7)/Mas receptor axis.
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Diagram 3: Logical workflow for the investigation of YYLLVR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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